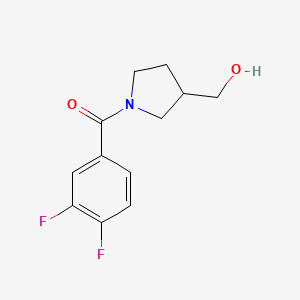

(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Description

(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone (DFHPM) is a fluorinated aromatic ketone featuring a pyrrolidine scaffold substituted with a hydroxymethyl group. Its design combines a 3,4-difluorophenyl group—a common motif to enhance metabolic stability and lipophilicity—with a polar hydroxymethyl group that may facilitate hydrogen bonding. Below, DFHPM is compared to similar methanone derivatives to highlight structural, pharmacological, and physicochemical distinctions.

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-2-1-9(5-11(10)14)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYIXWLNBWISMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, with the CAS number 1455696-19-1, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The biological activity of (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is primarily attributed to its interaction with various biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating enzyme activity and receptor functions.

Anti-inflammatory Activity

Research indicates that compounds similar to (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exhibit significant anti-inflammatory effects. For instance, related structures have shown inhibition of cyclooxygenase and lipoxygenase pathways, which are crucial in mediating inflammatory responses .

In a comparative study involving various compounds:

- IC50 Values : The inhibition concentration for related compounds was found to be in the range of 0.1 to 1.1 µM for cyclooxygenase and lipoxygenase activities .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study demonstrated that derivatives of pyrrolidine structures can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival .

| Compound | Type | IC50 (µM) |

|---|---|---|

| L-651896 | Anti-inflammatory | 0.1 |

| Pyrrolidine derivative | Anticancer | Varies |

Neuroprotective Effects

Preliminary studies suggest that (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone may possess neuroprotective properties. This is hypothesized due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Research Findings

Recent investigations into the compound's biological profile have revealed:

- Cytotoxicity : Relatively low cytotoxicity across various cell lines makes it a promising candidate for further drug development.

- Selectivity : The compound exhibits selective inhibition of certain enzymes involved in inflammatory processes without affecting others significantly, suggesting a targeted therapeutic potential .

Scientific Research Applications

The biological activity of (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is primarily attributed to its ability to interact with various proteins and enzymes. This interaction can modulate enzyme activity and receptor functions, which is critical in the development of therapeutic agents.

Pharmacological Research

The compound has been investigated for its potential in treating various conditions, including:

- Neurological Disorders : Its ability to interact with neurotransmitter systems makes it a candidate for research into treatments for conditions like schizophrenia and depression.

- Metabolic Disorders : Preliminary studies suggest that it may have implications in managing metabolic syndromes due to its effects on insulin sensitivity and glucose metabolism.

Antimicrobial Activity

Research has indicated that derivatives of this compound may exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, suggesting potential applications in developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 62.5 µg/mL | |

| S. aureus | 78.12 µg/mL | |

| E. faecalis | 78.12 µg/mL |

Anticancer Research

In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

- HeLa Cells : Significant inhibition of cell growth was observed.

- A549 Cells : The compound showed promising results in reducing viability.

These findings indicate that (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone could be further explored as a potential anticancer agent.

Study on Antimicrobial Properties

A recent study explored the antibacterial activity of compounds similar to (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone against resistant strains of Staphylococcus aureus. The results confirmed significant effectiveness against methicillin-resistant strains through in vitro assays.

Cytotoxicity Assessment

Research assessing the cytotoxic effects of phenolic compounds revealed that derivatives like (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exhibited significant inhibition of cell growth in cancer cell lines using MTT assays to determine cell viability post-treatment.

Comparison with Similar Compounds

Pyrrolidine/Piperidine-Based Methanones

| Compound Name | Core Structure | Aromatic Substituent | Key Functional Groups | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|---|---|

| DFHPM | Pyrrolidine | 3,4-Difluorophenyl | Hydroxymethyl | ~300–350 (estimated) | GPCR ligand (inferred) |

| [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone | Piperidine | 2,4-Difluorophenyl | Hydroxymethyl, pyrazole | 391.46 | Melanin-concentrating hormone receptor ligand |

| (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone | Pyrrolidine | 3-(m-Tolyl)pyrazine | Dimethoxybenzyl | 418.16 | Dual orexin receptor antagonist |

| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | Pyrrolidine | 3,5-Difluorophenyl | Triazole | ~350 (estimated) | Not reported |

Key Observations :

- Aromatic Substitution : DFHPM’s 3,4-difluorophenyl group differs from the 2,4-difluoro substitution in , which may alter receptor binding specificity. The 3,5-difluoro analog in introduces steric and electronic variations.

- Core Scaffold : Piperidine-based compounds (e.g., ) exhibit larger molecular weights and distinct conformational flexibility compared to pyrrolidine derivatives like DFHPM.

Spiro and Heterocyclic Methanones

Key Observations :

- Heterocyclic Diversity : Pyrrolo-pyridine cores (e.g., ) expand π-π stacking opportunities, whereas DFHPM’s simpler pyrrolidine may improve metabolic stability.

Pharmacological and Physicochemical Properties

Pharmacological Activity

Physicochemical Properties

- Lipophilicity: Fluorination in DFHPM and increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration.

- Hydrogen Bonding : The hydroxymethyl group in DFHPM may reduce logP relative to ’s dimethoxybenzyl group, balancing solubility and permeability.

Preparation Methods

Detailed Synthetic Scheme and Data

The following table summarizes a representative synthetic sequence adapted for preparing (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone and closely related analogues, including key reagents, catalysts, and yields reported in the literature:

Research Findings and Analysis

- The hydrogenation of cyano groups to aminomethyl intermediates is a critical step, with palladium on charcoal providing reproducible and high-yielding conversions. Raney Nickel catalysis is also effective but may require hydrazine hydrate for improved efficiency.

- The amidation step using PyBOP is highly effective for coupling the aminomethyl pyrrolidine with aryl carboxylic acids, including 3,4-difluorophenyl derivatives, enabling the formation of the methanone linkage with minimal side reactions.

- The halogen substitution pattern on the phenyl ring, particularly 3,4-difluoro substitution, significantly influences the biological activity and binding affinity of the final compound, supporting the choice of difluorophenyl groups in synthesis.

- The hydroxymethyl substitution on the pyrrolidine ring can be introduced via reduction of carboxylic acid intermediates or by nucleophilic displacement of chlorides, providing flexibility in synthetic design.

- The synthetic routes are adaptable to various aryl substitutions and functional groups, allowing for structure-activity relationship studies and optimization of pharmacological properties.

Q & A

Q. What are the key synthetic pathways for (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine ring with a hydroxymethyl group. This may involve cyclization of a γ-amino alcohol precursor under acidic or basic conditions, followed by protection/deprotection strategies for the hydroxyl group .

- Step 2 : Coupling the pyrrolidine moiety to the 3,4-difluorophenyl group via a ketone linkage. Friedel-Crafts acylation or nucleophilic acyl substitution could be employed, using catalysts like AlCl₃ or Pd-based reagents .

- Critical Reagents : Lewis acids (e.g., AlCl₃), acyl chlorides, and protecting agents (e.g., tert-butyldimethylsilyl chloride for the hydroxymethyl group) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the pyrrolidine ring (δ 3.0–4.5 ppm) and aromatic fluorophenyl protons (δ 6.5–7.5 ppm). Coupling patterns from fluorine atoms (e.g., meta/para splitting) help confirm substitution .

- ¹³C and ¹⁹F NMR : Confirm carbonyl (C=O, δ ~200 ppm) and fluorinated aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ m/z ~280–300 range) .

- HPLC : Reverse-phase chromatography with UV detection ensures purity (>98%), as seen in similar fluorinated methanones .

Q. What preliminary biological screening approaches are recommended to assess its activity?

- Enzyme Assays : Test inhibition of kinases (e.g., JAK/STAT pathways) or GPCRs, given structural analogs targeting these systems .

- Cellular Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity via MTT or ATP-based assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for the hydroxymethylpyrrolidine intermediate?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, ZnCl₂) for cyclization efficiency .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

- Purity Analysis : Validate compound integrity via HPLC-MS to rule out degradation products .

- Assay Standardization : Control variables like serum concentration, incubation time, and cell passage number .

- Stereochemical Confirmation : Use chiral chromatography or X-ray crystallography to verify enantiomeric purity, as racemic mixtures may skew activity .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., PDB ID 1ATP) using software like AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity trends from analogous compounds .

Q. What are the stability considerations for long-term storage in biological assays?

- Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂) to prevent hydrolysis of the ketone group .

- Buffer Compatibility : Avoid basic conditions (pH >9) that may degrade the pyrrolidine ring .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Structural Insights : The hydroxymethyl group enhances polarity, but fluorinated aryl rings reduce it. Use Hansen solubility parameters to identify optimal solvents (e.g., THF, acetone) .

- Experimental Validation : Conduct shake-flask experiments with UV/Vis quantification .

Q. Why do fluorination patterns on the phenyl ring lead to divergent biological outcomes?

- Electron-Withdrawing Effects : 3,4-Difluoro substitution increases electrophilicity of the ketone, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) .

- Comparative Studies : Synthesize mono-fluoro analogs and test activity in parallel .

Methodological Tables

Q. Table 1. Key ¹H NMR Peaks for Structural Confirmation

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrolidine H (C3) | 3.5–4.0 | multiplet |

| Aromatic H (ortho-F) | 7.1–7.3 | doublet |

| Hydroxymethyl (-CH₂OH) | 3.8–4.2 | triplet |

Q. Table 2. Optimization of Acylation Reaction Yield

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0 | 72 |

| FeCl₃ | THF | 25 | 58 |

| None | DMF | 50 | 35 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.